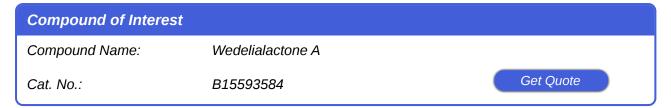


# Wedelolactone A structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Wedelolactone A: Structure, Properties, and Biological Activity

#### Introduction

Wedelolactone (WDL) is a naturally occurring coumestan, a type of polyphenol, first isolated from Wedelia calendulacea in 1956 and later from Eclipta prostrata (L.)[1]. Belonging to the family Asteraceae, these plants have a long history of use in traditional medicine in Asia and South America for treating a variety of ailments, including liver cirrhosis, infective hepatitis, and skin conditions[1][2]. WDL is recognized as a key bioactive compound responsible for many of the therapeutic properties of these plants[1]. It demonstrates a wide array of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects[1][3]. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological mechanisms of Wedelolactone A, with a focus on its interactions with key signaling pathways.

#### **Chemical Structure and Identification**

Wedelolactone is classified as a member of the coumestan class of organic compounds. Its core structure consists of a coumarin ring system fused with a benzofuran ring[3][4].

• IUPAC Name: 1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one[4]

CAS Number: 524-12-9[4][5]



- Molecular Formula: C<sub>16</sub>H<sub>10</sub>O<sub>7</sub>[1][4][6][7]
- Canonical SMILES: COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O[4][7]

## **Physicochemical Properties**

The physical and chemical characteristics of Wedelolactone are summarized in the table below. It typically presents as a yellow or white to brown powder[7][8].

Property	Value	References
Molecular Weight	314.25 g/mol	[4][7][9][10]
Melting Point	310-315 °C	[1][11]
Boiling Point	498.4 °C (at 760 mmHg)	[1][6]
Density	1.655 g/cm <sup>3</sup>	[1][6]
Solubility	Soluble in DMSO, methanol, acetone, ethyl acetate, chloroform, dichloromethane. Insoluble in petroleum ether.	[7][8][12]
Appearance	Yellow or white to brown powder	[7][8]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of Wedelolactone.

Spectroscopic Data	Value	References
UV λmax	208, 248, 351 nm (in plasma)	[1]
350 nm (in MeOH)	[11]	
HPLC Retention Time	~11 minutes	[1]

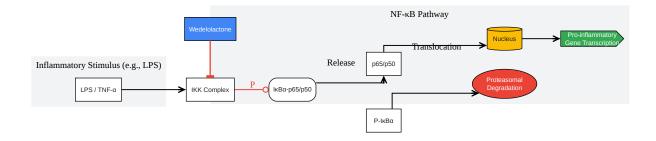
# **Mechanism of Action and Key Signaling Pathways**



Wedelolactone exerts its diverse biological effects by modulating multiple cellular signaling pathways, primarily those involved in inflammation, cell proliferation, and apoptosis.

### Inhibition of the NF-κB Signaling Pathway

A primary mechanism of Wedelolactone's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway[1][13]. It directly targets the I $\kappa$ B kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ [5][12][14]. This action blocks the translocation of the NF- $\kappa$ B p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, such as various cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and enzymes[1][2][3].



Click to download full resolution via product page

Inhibition of the NF-kB Pathway by Wedelolactone.

### **Modulation of Apoptosis Pathways**

Wedelolactone has been shown to induce caspase-dependent apoptosis in various cancer cell lines, particularly prostate cancer[2][5]. This effect is linked to the downregulation of protein kinase C epsilon (PKCɛ) without affecting the Akt signaling pathway[2][5]. Additionally, it acts as an inhibitor of DNA topoisomerase IIa, an enzyme critical for DNA replication and repair, further contributing to its anticancer properties[3][8].

#### **Other Key Targets**

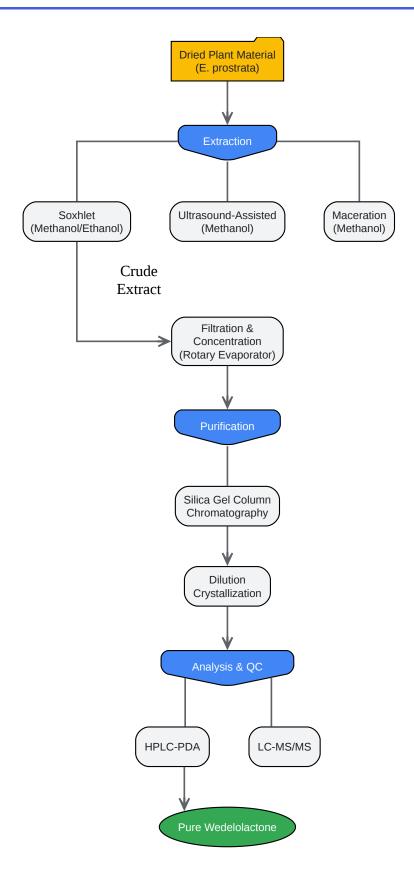


- 5-Lipoxygenase (5-LOX): WDL is a potent inhibitor of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The IC<sub>50</sub> for this inhibition is approximately 2.5 μM[2][5].
- AMP-activated protein kinase (AMPK): It can activate AMPK, a key regulator of cellular energy homeostasis, which may explain some of its hepatoprotective and metabolic benefits[1][3].
- GSK3β and Wnt/β-catenin Signaling: Wedelolactone inhibits Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the stabilization and nuclear accumulation of β-catenin. This pathway is crucial for osteoblast differentiation, highlighting its potential in treating osteoporosis[5][8].

# **Experimental Protocols Extraction and Isolation**

Several methods have been developed for the extraction of Wedelolactone from plant sources, primarily Eclipta prostrata. The general workflow involves extraction, purification, and analysis.





Click to download full resolution via product page

General workflow for extraction and purification of Wedelolactone.



Protocol: Soxhlet Extraction[1]

- Shade-dry aerial parts of Eclipta alba and grind into a coarse powder.
- Place the powdered material into a thimble in a Soxhlet apparatus.
- Use absolute methanol as the solvent.
- Conduct the extraction at 50°C for approximately 36 hours.
- After extraction, filter the solution to remove plant debris.
- Concentrate the filtrate using a rotary evaporator under vacuum at 40-50°C to yield a crude extract.

Protocol: Purification by Column Chromatography[1][15]

- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Prepare a silica gel (60–120 mesh) column packed with a non-polar solvent like toluene or a dichloromethane-based mobile phase.
- Load the dissolved crude extract onto the column.
- Elute the column with a mobile phase gradient, for example, dichloromethane:methanol with a small amount of acetic acid.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Wedelolactone.
- Pool the pure fractions and evaporate the solvent to obtain purified Wedelolactone. Further purification can be achieved through crystallization[15].

#### **Biological Activity Assays**

Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)[6] This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a well-documented cause of inflammation.



- Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.05 mL of Wedelolactone solution (in varying concentrations, dissolved in DMSO) and 0.45 mL of 5% w/v bovine serum albumin (BSA).
- Control and Standard: Use 0.05 mL of DMSO mixed with 0.45 mL of BSA as the control. Use a known anti-inflammatory drug (e.g., Aspirin) as the standard.
- Incubation: Incubate all samples at 37°C for 20 minutes.
- Denaturation: Induce denaturation by heating the samples at 57°C for 20 minutes in a water bath.
- Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
- Calculation: Calculate the percentage inhibition of protein denaturation using the formula: %
  Inhibition = [(Absorbance of Control Absorbance of Test) / Absorbance of Control] x 100

#### Conclusion

Wedelolactone A is a pharmacologically significant natural product with a well-defined chemical structure and a diverse range of biological activities. Its ability to potently inhibit the proinflammatory NF-kB pathway, induce apoptosis in cancer cells, and modulate other critical cellular targets makes it a promising candidate for further research and development in the fields of oncology, immunology, and hepatology. The established protocols for its extraction and analysis provide a solid foundation for researchers to explore its therapeutic potential further.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. cabidigitallibrary.org [cabidigitallibrary.org]



- 2. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCs without inhibiting Akt PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 4. Wedelolactone | C16H10O7 | CID 5281813 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijfmr.com [ijfmr.com]
- 7. 蟛蜞菊内酯 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Wedelolactone | CAS:524-12-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. Wedelolactone | 524-12-9 | FW73945 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Wedelolactone 524-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. WEDELOLACTONE CAS#: 524-12-9 [m.chemicalbook.com]
- 13. Wedelolactone | NF-kB Inhibitor | Anti-Inflammatory | TargetMol [targetmol.com]
- 14. WEDELOLACTONE | 524-12-9 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Wedelolactone A structure and chemical properties].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15593584#wedelolactone-a-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com